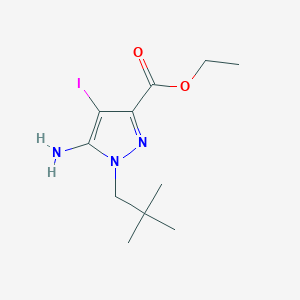

Ethyl 5-amino-1-(2,2-dimethylpropyl)-4-iodopyrazole-3-carboxylate

Description

Properties

IUPAC Name |

ethyl 5-amino-1-(2,2-dimethylpropyl)-4-iodopyrazole-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18IN3O2/c1-5-17-10(16)8-7(12)9(13)15(14-8)6-11(2,3)4/h5-6,13H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBUGLFLUEICPRI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C(=C1I)N)CC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18IN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

1,3-Dicarbonyl and Hydrazine Cyclization

The core pyrazole ring is formed by reacting a β-keto ester with a substituted hydrazine. For example, ethyl 3-oxobutanoate can react with 2,2-dimethylpropylhydrazine under acidic or thermal conditions to yield a 5-unsubstituted pyrazole intermediate. However, regioselectivity must be controlled to ensure the correct positioning of substituents.

Mechanistic Insight :

The reaction proceeds via enolization of the β-keto ester, followed by nucleophilic attack by the hydrazine’s terminal nitrogen. Cyclization and dehydration yield the pyrazole ring. The bulky 2,2-dimethylpropyl group at the 1-position influences steric outcomes, favoring substitution at the 4- and 5-positions.

Iodination at the 4-Position

Electrophilic Aromatic Substitution

After pyrazole formation, iodination is achieved using iodine monochloride (ICl) or N-iodosuccinimide (NIS) in the presence of Lewis acids (e.g., FeCl₃). The electron-rich pyrazole ring facilitates electrophilic attack at the 4-position due to the directing effects of the adjacent amino and ester groups.

Example Protocol :

-

Substrate : 5-Amino-1-(2,2-dimethylpropyl)pyrazole-3-carboxylate.

-

Reagents : NIS (1.2 equiv), FeCl₃ (0.1 equiv) in dichloromethane.

-

Conditions : 0°C to room temperature, 12 hours.

Introduction of the 5-Amino Group

Nitration-Reduction Sequence

A common strategy involves nitrating the 5-position followed by reduction to the amine:

-

Nitration : Treat the pyrazole with nitric acid/sulfuric acid at 0–5°C.

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) or sodium dithionite reduces the nitro group to -NH₂.

Challenges :

-

Over-nitration at the 4-position competes if iodination is performed post-nitration.

-

Functional group compatibility (e.g., ester stability under acidic conditions).

Direct Amination via Buchwald-Hartwig Coupling

For advanced intermediates, palladium-catalyzed C–N coupling can introduce the amino group. This method requires a halogen (e.g., bromine) at the 5-position, which is replaced by an amine via Pd(OAc)₂/Xantphos catalysis.

Alternative Routes from Trichloromethyl Enones

Recent work demonstrates the use of trichloromethyl enones as precursors for regioselective pyrazole synthesis. For example:

-

Substrate : Trichloromethyl enone with an ester moiety.

-

Reaction with Hydrazine : Forms the pyrazole ring with inherent chloride leaving groups.

-

Nucleophilic Displacement : Amines or iodide replace chlorides at specific positions.

Advantages :

-

High regiocontrol due to the trichloromethyl group’s electronic effects.

-

One-pot synthesis reduces purification steps.

Functional Group Interconversions

Esterification and Transesterification

If the carboxylate is introduced post-cyclization, ethyl esterification can be achieved via:

-

Fischer esterification : Ethanol/H₂SO₄ under reflux.

-

Mitsunobu reaction : DIAD/PPh₃ with ethanol.

Summary of Synthetic Pathways

Challenges and Optimization

-

Regioselectivity : Competing substitution patterns require careful tuning of electronic and steric factors. Bulky groups (e.g., 2,2-dimethylpropyl) favor specific ring positions.

-

Iodine Stability : The C–I bond is prone to hydrolysis or elimination; anhydrous conditions are critical.

-

Amino Group Protection : Temporary protection (e.g., Boc) may be necessary during iodination.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-amino-1-(2,2-dimethylpropyl)-4-iodopyrazole-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The iodine atom can be reduced to form deiodinated products.

Substitution: The iodine atom can be substituted with other nucleophiles such as halides, thiols, or amines.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or thiourea.

Major Products

Oxidation: Nitro derivatives of the compound.

Reduction: Deiodinated pyrazole derivatives.

Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 5-amino-1-(2,2-dimethylpropyl)-4-iodopyrazole-3-carboxylate has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 5-amino-1-(2,2-dimethylpropyl)-4-iodopyrazole-3-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the iodine atom and amino group can influence its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

Ethyl 5-amino-1-(2,2-dimethylpropyl)-4-chloropyrazole-3-carboxylate: Similar structure but with a chlorine atom instead of iodine.

Ethyl 5-amino-1-(2,2-dimethylpropyl)-4-bromopyrazole-3-carboxylate: Similar structure but with a bromine atom instead of iodine.

Ethyl 5-amino-1-(2,2-dimethylpropyl)-4-fluoropyrazole-3-carboxylate: Similar structure but with a fluorine atom instead of iodine.

Uniqueness

The presence of the iodine atom in Ethyl 5-amino-1-(2,2-dimethylpropyl)-4-iodopyrazole-3-carboxylate imparts unique chemical reactivity and potential biological activity compared to its halogenated analogs. Iodine’s larger atomic size and higher polarizability can influence the compound’s interactions with molecular targets and its overall pharmacokinetic properties.

Biological Activity

Ethyl 5-amino-1-(2,2-dimethylpropyl)-4-iodopyrazole-3-carboxylate is a synthetic organic compound belonging to the pyrazole family, known for its diverse biological activities. This article presents a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound has the following molecular formula:

- Molecular Formula : C₉H₁₂IN₄O₂

- Molecular Weight : 292.12 g/mol

Structure

The compound features a pyrazole ring with an amino group and an iodine substituent, which are critical for its biological activity.

The biological effects of this compound are primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The presence of the iodine atom and amino group enhances its binding affinity to these targets, potentially modulating their activity.

Therapeutic Applications

Research indicates that pyrazole derivatives exhibit a broad spectrum of biological activities, including:

- Antimicrobial Properties : this compound has been investigated for its potential as an antimicrobial agent, showing effectiveness against various bacterial strains.

- Anticancer Activity : Preliminary studies suggest that this compound may inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms.

Comparative Biological Activity

| Activity Type | Compound | Observed Effects |

|---|---|---|

| Antimicrobial | This compound | Effective against Gram-positive bacteria |

| Anticancer | Celecoxib (pyrazole derivative) | Inhibits COX enzymes; reduces tumor growth |

| Anti-inflammatory | Rimonabant (pyrazole derivative) | Modulates endocannabinoid system |

Case Studies

- Antimicrobial Activity : A study conducted on various pyrazole derivatives found that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both strains.

- Anticancer Potential : In vitro studies on human cancer cell lines indicated that this compound reduced cell viability by inducing apoptosis at concentrations above 50 µM. Flow cytometry analysis revealed an increase in sub-G1 phase cells, indicating the induction of apoptosis.

Recent Research Insights

Recent literature highlights the increasing interest in pyrazole compounds due to their versatile applications in medicinal chemistry. A review published in Pharmaceuticals discusses various pyrazole derivatives and their pharmacological profiles, emphasizing their potential as lead compounds in drug development .

Q & A

Q. What are the established synthetic routes for ethyl 5-amino-1-(2,2-dimethylpropyl)-4-iodopyrazole-3-carboxylate, and what reaction conditions are critical?

The compound is typically synthesized via refluxing precursors in acetic acid with sodium acetate as a base. For example, analogous pyrazole derivatives are prepared by heating a mixture of 2-aminothiazol-4(5H)-one, sodium acetate, and a formyl-indole precursor in acetic acid for 3–5 hours, followed by filtration and recrystallization from DMF/acetic acid . For iodinated pyrazoles, introducing iodine via electrophilic substitution or using pre-iodinated intermediates under controlled temperature (80–100°C) is common. Purification often involves silica gel chromatography or recrystallization .

Q. How is the structural identity of this compound confirmed using spectroscopic methods?

Key techniques include:

- LC-MS : To verify molecular weight and fragmentation patterns. For similar compounds, LC-MS data show [M+H]+ peaks consistent with the molecular formula .

- ¹H/¹³C NMR : Aromatic protons in pyrazole rings appear as singlets (δ 6.5–8.5 ppm), while ester groups (COOEt) show characteristic triplets for ethyl groups (δ 1.2–1.4 ppm for CH3, δ 4.2–4.4 ppm for CH2) .

- IR Spectroscopy : Confirms the presence of amino (N-H stretch ~3300 cm⁻¹) and carbonyl (C=O ~1700 cm⁻¹) groups .

Advanced Research Questions

Q. What strategies optimize the synthetic yield of this compound, particularly in large-scale reactions?

Yield optimization involves:

- Catalyst screening : Transition-metal catalysts (e.g., Pd/Cu for cross-coupling) improve iodination efficiency .

- Reaction time/temperature control : Prolonged reflux (>5 hours) may degrade sensitive groups, so real-time monitoring via TLC or HPLC is recommended .

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of iodinated intermediates, reducing side reactions .

Q. How can researchers resolve contradictions in spectral data (e.g., unexpected NMR peaks or LC-MS adducts)?

- Dynamic NMR experiments : Identify rotational barriers or tautomeric forms (e.g., amino-imino tautomerism in pyrazoles) causing split peaks .

- High-resolution mass spectrometry (HRMS) : Distinguish between isobaric ions and confirm adduct formation (e.g., sodium or potassium adducts in LC-MS) .

- Recrystallization : Eliminate impurities causing anomalous signals; DMF/acetic acid mixtures are effective for pyrazole derivatives .

Q. What are the key considerations for designing stability studies under varying storage conditions?

- Temperature/humidity control : Store at –20°C in inert atmospheres to prevent hydrolysis of the ester group or iodine loss .

- Light exposure testing : Iodinated compounds are often light-sensitive; amber vials and UV-vis stability assays (e.g., monitoring absorbance changes at λmax) are critical .

- Accelerated degradation studies : Use stress conditions (e.g., 40°C/75% RH for 4 weeks) to predict shelf life and identify degradation products via HPLC .

Q. How does the iodo substituent influence reactivity in cross-coupling reactions for drug discovery applications?

The iodine atom acts as a leaving group in palladium-catalyzed couplings (e.g., Suzuki-Miyaura or Ullmann reactions), enabling functionalization at the 4-position. For example, aryl boronic acids can replace iodine to form biaryl derivatives, a common step in kinase inhibitor synthesis. However, steric hindrance from the 2,2-dimethylpropyl group may reduce coupling efficiency, necessitating bulky ligands (e.g., XPhos) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.